
N,N-Dimethyl(nitrobenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl(nitrobenzyl)amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a nitrobenzyl group attached to a nitrogen atom, which is further bonded to two methyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(nitrobenzyl)amine can be synthesized through several methods. One common approach involves the N-dimethylation of nitrobenzylamine using formaldehyde and formic acid. This reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalytic processes. For example, the reaction of nitrobenzylamine with dimethyl sulfate in the presence of a base such as sodium hydroxide can produce this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl(nitrobenzyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Oxidation: Formation of N,N-Dimethyl(aminobenzyl)amine.
Substitution: Formation of various substituted benzylamines.
Reduction: Formation of N,N-Dimethyl(aminobenzyl)amine.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl(nitrobenzyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N,N-Dimethyl(nitrobenzyl)amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylbenzylamine: Similar structure but lacks the nitro group.
N,N-Dimethyl(aminobenzyl)amine: Formed by the reduction of N,N-Dimethyl(nitrobenzyl)amine.
Dimethylamine: A simpler amine with two methyl groups attached to a nitrogen atom
Eigenschaften
CAS-Nummer |
93805-56-2 |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
N,N-dimethyl-1-nitro-1-phenylmethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-10(2)9(11(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI-Schlüssel |
NJACXLNZLIIPJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(C1=CC=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


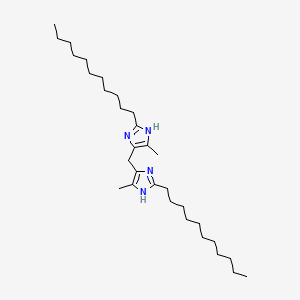
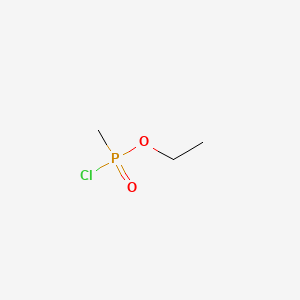
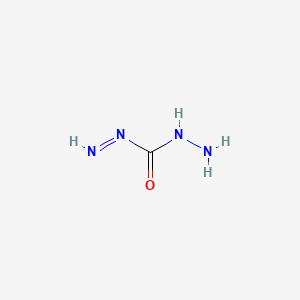
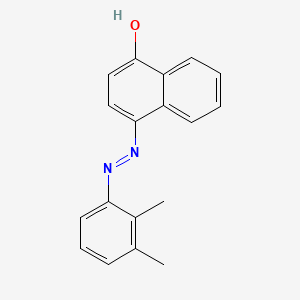
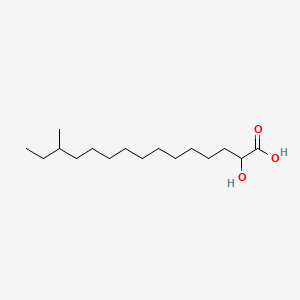
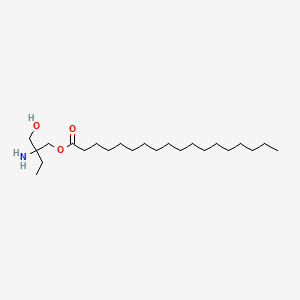
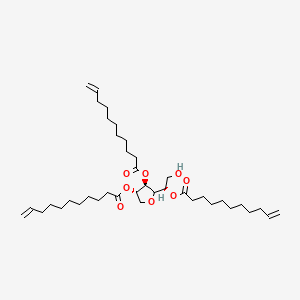
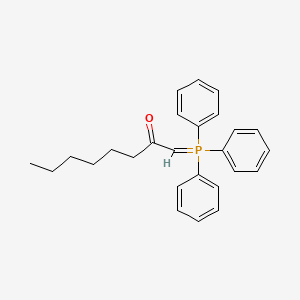
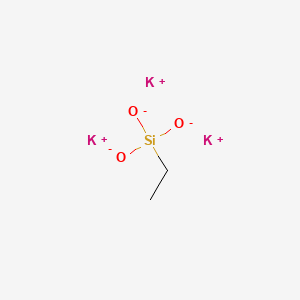
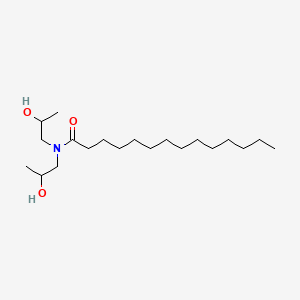
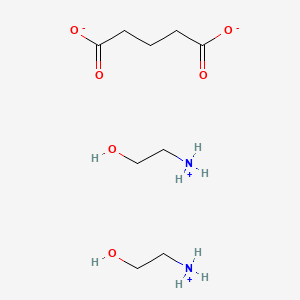
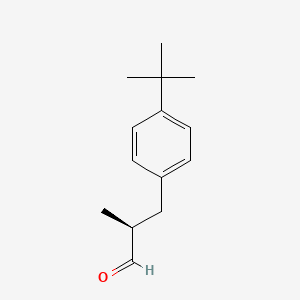
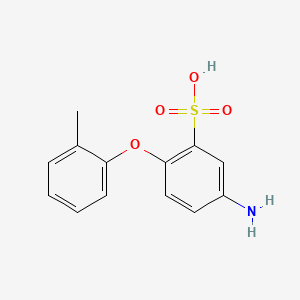
![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)
